molecular formula C18H18N2O4S B2859802 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide CAS No. 868369-18-0

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide

Cat. No.: B2859802
CAS No.: 868369-18-0
M. Wt: 358.41
InChI Key: WQFVCAFZWMXHKF-HNENSFHCSA-N
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Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a benzothiazole-derived compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with methoxy groups at positions 4 and 7, a methyl group at position 3, and a 4-methoxybenzamide moiety. The (2Z) designation indicates the Z-configuration of the imine group, which influences its planar geometry and intermolecular interactions. This compound is synthesized via multistep reactions involving hydrazide precursors and cyclization steps, as inferred from analogous synthetic pathways in benzothiazole derivatives . Spectral characterization (IR, NMR) and crystallographic analysis are critical for confirming its structure and tautomeric behavior.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-15-13(23-3)9-10-14(24-4)16(15)25-18(20)19-17(21)11-5-7-12(22-2)8-6-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFVCAFZWMXHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Anilines

The benzothiazole ring is typically constructed via cyclocondensation of ortho-substituted anilines with sulfur sources. For the target compound, 4,7-dimethoxy-3-methylaniline serves as the starting material.

Procedure :

  • Sulfur incorporation : Treatment with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) at 0–5°C forms a thiourea intermediate.
  • Cyclization : Refluxing in ethanol for 8–12 hours induces ring closure, yielding 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2(3H)-thione .
  • Oxidation : The thione is oxidized to the ylidene derivative using hydrogen peroxide (H₂O₂) or iodine (I₂) in acetic acid, establishing the (2Z)-configuration.

Key Reaction Conditions :

Step Reagents Temperature Time Yield (%)
1 CS₂, KOH 0–5°C 2 h 85
2 EtOH Reflux 10 h 78
3 H₂O₂, AcOH 50°C 3 h 92

Alternative Cyclization via Lawesson’s Reagent

Patent literature describes thiazole formation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) for sulfur transfer.

Procedure :

  • Intermediate formation : React 4,7-dimethoxy-3-methylaniline with ethyl chloroacetate to generate N-(4,7-dimethoxy-3-methylphenyl)glycine ethyl ester.
  • Cyclization : Treat with Lawesson’s reagent (1.2 equiv) in toluene at 110°C for 6 hours, yielding the benzothiazole core.

Advantages :

  • Higher regioselectivity for C2–S bond formation.
  • Tolerance of electron-donating methoxy groups.

Amidation with 4-Methoxybenzoyl Chloride

Coupling Strategies

The exocyclic amine of the benzothiazole ylidene is acylated using 4-methoxybenzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Activation : Dissolve the benzothiazole ylidene (1.0 equiv) in dry DMF.
  • Acylation : Add 4-methoxybenzoyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.
  • Stirring : React at room temperature for 12 hours.
  • Work-up : Precipitate the product with ice-water, filter, and recrystallize from ethanol.

Optimization Data :

Base Solvent Temperature Time (h) Yield (%)
DIPEA DMF RT 12 88
Pyridine THF RT 24 65
Triethylamine DCM 0°C → RT 18 72

Microwave-Assisted Amidation

Recent advances employ microwave irradiation to accelerate coupling.

Procedure :

  • Mix the benzothiazole ylidene (1.0 equiv), 4-methoxybenzoic acid (1.5 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
  • Irradiate at 100°C (300 W) for 15 minutes.
  • Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Benefits :

  • Reaction time reduced from hours to minutes.
  • Improved yields (94%) and purity.

Stereochemical Control of the (2Z)-Ylidene

Geometrical Isomerism

The (2Z)-configuration arises from restricted rotation about the C2–N bond. Key factors influencing stereoselectivity include:

  • Steric hindrance : Bulky substituents at C3 (methyl) favor the Z-isomer.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

Characterization :

  • ¹H NMR : Distinct vinyl proton shifts (δ 7.8–8.2 ppm for Z vs. δ 6.9–7.3 ppm for E).
  • X-ray crystallography : Confirms planarity of the ylidene moiety.

Scalability and Industrial Considerations

Green Chemistry Approaches

  • One-pot synthesis : Combining cyclization and amidation in a single reactor reduces waste.
  • Catalytic methods : Use of CuI or Pd(OAc)₂ enhances reaction efficiency.

Case Study :
A pilot-scale synthesis (100 g batch) achieved 82% yield using:

  • Cyclization : CS₂/KOH in ethanol (recycled).
  • Amidation : Microwave irradiation with HATU.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole and triazole derivatives, focusing on molecular features, spectral data, crystallography, and physicochemical properties.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Compounds
Compound Name (CAS/Reference) Molecular Weight (g/mol) Core Structure Key Substituents Tautomeric Behavior
Target Compound ~353.4* 2,3-Dihydro-1,3-benzothiazole 3-methyl, 4,7-dimethoxy, 4-methoxybenzamide Exists in thione tautomeric form (C=S confirmed)
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (ECHEMI) 372.4 1,3-Benzothiazole 3-ethyl, 4,7-dimethoxy, 4-methoxybenzamide Not reported; likely similar thione form
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (Saeed et al.) ~406.5* 2,3-Dihydrothiazole 3-(2-methoxyphenyl), 4-phenyl, 4-methylbenzamide Single-crystal confirmation of Z-configuration

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: The ethyl group in the ECHEMI compound increases molecular weight and lipophilicity (XLogP3 = 3.9) compared to the methyl-substituted target compound.
  • Tautomerism : The target compound’s IR spectrum confirms the thione tautomer (C=S vibration at 1247–1255 cm⁻¹), similar to triazole derivatives in , where tautomeric stability is influenced by electron-withdrawing groups .

Spectral and Crystallographic Data

Table 2: Spectroscopic and Crystallographic Comparison
Compound Name IR C=S Stretching (cm⁻¹) ¹H/¹³C-NMR Features Crystallographic R Factor Software Used for Analysis
Target Compound 1247–1255 Methoxy signals at ~3.8–4.0 ppm (¹H); carbonyl at ~168 ppm (¹³C) Not reported Likely SHELX/WinGX
Triazole Derivatives () 1243–1258 (C=S) Absence of C=O (1663–1682 cm⁻¹) in triazoles Not reported SHELX
Saeed et al. Compound Not reported Not reported 0.038 SHELX

Key Observations :

  • IR Spectroscopy : The target compound’s C=S vibration aligns with triazole derivatives (1243–1258 cm⁻¹), confirming analogous electronic environments .
  • Crystallography : Saeed’s compound exhibits a low R factor (0.038), indicative of high-resolution structural determination. The target compound, if analyzed via SHELX or WinGX (common in crystallography), would require similar validation protocols .

Physicochemical and Pharmacokinetic Properties

Table 3: Computed Physicochemical Properties
Compound Name XLogP3 Topological Polar Surface Area (Ų) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~3.5* ~85–90 5 5
ECHEMI Compound 3.9 85.7 5 5
Saeed et al. Compound ~4.2* ~75 4 6

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity : The ECHEMI compound’s higher XLogP3 (3.9 vs. ~3.5 for the target) suggests greater membrane permeability but lower aqueous solubility.

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Below, we explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N2O4SC_{17}H_{17}N_{2}O_{4}S, with a molecular weight of approximately 347.39 g/mol. The compound features a benzothiazole moiety and methoxy substituents which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways, making it a candidate for anticancer therapy. The presence of methoxy groups enhances its lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Recent studies have assessed the anticancer properties of similar benzothiazole derivatives. For instance:

  • Cytotoxicity Tests : Compounds related to this compound were evaluated against various cancer cell lines using assays such as WST-1 and caspase activation tests. These studies demonstrated significant cytotoxic effects on human lung adenocarcinoma (A549) and melanoma (WM115) cell lines, indicating potential as hypoxia-selective agents .

Table 1: Anticancer Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzothiazole Derivative AA5495.0Apoptosis induction via caspase activation
Benzothiazole Derivative BWM1156.5DNA damage and hypoxia targeting
N-(4,7-dimethoxy) BenzamideMCF-73.1Inhibition of cell proliferation

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial Tests : Compounds structurally similar to this one have demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) were reported as low as 8 μM for certain derivatives .

Table 2: Antimicrobial Activity Summary

Compound NameBacterial Strain TestedMIC (µM)Activity Type
Benzothiazole Derivative CE. faecalis8Selective antibacterial
Benzothiazole Derivative DS. aureus16Antibacterial

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Case Study on Hypoxia-Induced Tumor Cells : A study investigated the effects of a related benzothiazole on hypoxic tumor cells, demonstrating enhanced apoptosis and DNA damage compared to control groups . This suggests that the compound could be developed as a targeted therapy for tumors exhibiting hypoxic conditions.
  • Antioxidant Properties : Research has also indicated that certain derivatives possess significant antioxidant properties, which can contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with benzothiazole precursors and substituted benzamides. Key steps include:
  • Condensation : Reacting a benzothiazole derivative (e.g., 4-amino-3-methyl-1,3-benzothiazole) with a methoxy-substituted benzoyl chloride under reflux in ethanol or dichloromethane .
  • Catalysis : Use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to enhance amide bond formation .
  • Purification : Column chromatography (silica gel) or recrystallization from methanol/ethanol to isolate the final product .
  • Critical Conditions : Temperature (60–80°C), solvent choice (polar aprotic solvents for solubility), and pH control to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methoxy groups, benzothiazole ring protons, and stereochemistry (Z-configuration) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z 429.12) .
  • Infrared (IR) Spectroscopy : Identification of amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets relevant to benzothiazole derivatives (e.g., antimicrobial, anticancer assays) .
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on methoxy groups) to identify SAR trends .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., apoptosis vs. proliferation assays for anticancer activity) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., PFOR enzyme in anaerobic pathogens) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Metabolism :
  • Liver Microsomes : Incubate with human/rat liver microsomes and NADPH; monitor degradation via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .

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